molecular formula C25H29N3O2 B11590752 2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B11590752
M. Wt: 403.5 g/mol
InChI Key: GYQZIHBOIFLWGH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a morpholine and dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the 3,4-dimethylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Finally, the morpholine group is introduced through a nucleophilic substitution reaction. The intermediate product is reacted with 3-(morpholin-4-yl)propylamine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and dimethylphenyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine group can enhance the compound’s solubility and facilitate its interaction with biological membranes. Additionally, the dimethylphenyl group can contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the morpholine and dimethylphenyl groups, which confer distinct physicochemical properties and biological activities

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H29N3O2/c1-18-8-9-20(16-19(18)2)24-17-22(21-6-3-4-7-23(21)27-24)25(29)26-10-5-11-28-12-14-30-15-13-28/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,29)

InChI Key

GYQZIHBOIFLWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4)C

Origin of Product

United States

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